Cas no 150449-98-2 (2,4-Dichloroquinazoline-6-carbonitrile)
2,4-Dichloroquinazoline-6-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloroquinazoline-6-carbonitrile
- 2,4-dichloro- 6-Quinazolinecarbonitrile
- 2,4,6-TRIBROMOIODOBENZENE
- 2,4-dichloro-6-cyanoquinazoline
-
- MDL: MFCD12400768
- Inchi: 1S/C9H3Cl2N3/c10-8-6-3-5(4-12)1-2-7(6)13-9(11)14-8/h1-3H
- InChI Key: KHWYUDBVRMAWGX-UHFFFAOYSA-N
- SMILES: C1(C#N)C=CC2N=C(Cl)N=C(Cl)C=2C=1
Computed Properties
- Exact Mass: 222.97000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 49.57000
- LogP: 2.80828
2,4-Dichloroquinazoline-6-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dichloroquinazoline-6-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0443-100 MG |
2,4-Dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 100MG |
¥ 2,633.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0443-250 MG |
2,4-Dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 250MG |
¥ 3,960.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0443-500 MG |
2,4-Dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 500MG |
¥ 5,280.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0443-1 G |
2,4-Dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 1g |
¥ 6,600.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0443-5 G |
2,4-Dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 5g |
¥ 19,338.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0443-10 G |
2,4-Dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 10g |
¥ 28,683.00 | 2021-05-07 | |
| Chemenu | CM142412-1g |
2,4-dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 1g |
$1193 | 2021-08-05 | |
| Chemenu | CM142412-250mg |
2,4-dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM142412-500mg |
2,4-dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM142412-1g |
2,4-dichloroquinazoline-6-carbonitrile |
150449-98-2 | 95% | 1g |
$*** | 2023-03-30 |
2,4-Dichloroquinazoline-6-carbonitrile Suppliers
2,4-Dichloroquinazoline-6-carbonitrile Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2,4-Dichloroquinazoline-6-carbonitrile
Introduction to 2,4-Dichloroquinazoline-6-carbonitrile (CAS No. 150449-98-2)
2,4-Dichloroquinazoline-6-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 150449-98-2, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound belongs to the quinazoline family, a heterocyclic structure that has garnered considerable attention due to its versatile biological activities. The presence of both chlorine substituents and a nitrile group at specific positions enhances its reactivity, making it a valuable precursor in synthetic chemistry.
The quinazoline scaffold is well-documented for its role in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. The 2,4-Dichloroquinazoline-6-carbonitrile derivative specifically has been explored for its potential in modulating various biological pathways. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies.
In the realm of drug discovery, the CAS No. 150449-98-2 compound serves as a key building block for more complex molecules. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacological properties. For instance, modifications at the chlorine and nitrile positions have been shown to influence binding affinity and metabolic stability, critical factors in drug design.
One of the most compelling aspects of 2,4-Dichloroquinazoline-6-carbonitrile is its role in the development of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in diseases such as cancer and inflammation. By designing molecules that selectively disrupt these interactions, researchers aim to develop treatments with fewer side effects and higher efficacy.
Recent advancements in computational chemistry have further accelerated the exploration of CAS No. 150449-98-2 derivatives. Machine learning models predict promising candidates for further experimental validation, reducing the time and cost associated with traditional high-throughput screening methods. This synergy between computational and experimental approaches has led to several breakthroughs in identifying lead compounds for therapeutic intervention.
The agrochemical industry has also shown interest in this compound due to its potential as a precursor for crop protection agents. Quinazoline derivatives exhibit herbicidal and pesticidal properties, making them attractive for developing sustainable agricultural solutions. The 2,4-Dichloroquinazoline-6-carbonitrile structure provides a framework for synthesizing compounds that can effectively manage pests while minimizing environmental impact.
Synthetic methodologies for CAS No. 150449-98-2 have been refined over the years to improve yield and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex quinazoline derivatives. These methods not only enhance scalability but also allow for greater molecular diversity, facilitating the discovery of new bioactive compounds.
The biological activity of 2,4-Dichloroquinazoline-6-carbonitrile has been extensively studied in vitro and in vivo. Preclinical data suggest that it exhibits inhibitory effects on several enzymes involved in disease pathways. Notably, its ability to modulate kinases has made it a subject of interest for developing treatments against solid tumors and hematological malignancies.
Future research directions for this compound include exploring its potential in combination therapies. By pairing CAS No. 150449-98-2 derivatives with other agents, researchers aim to achieve synergistic effects that could overcome drug resistance mechanisms commonly encountered in cancer treatment.
The versatility of 2,4-Dichloroquinazoline-6-carbonitrile makes it a cornerstone in medicinal chemistry research. Its structural features provide a rich platform for innovation, driving advancements across multiple therapeutic areas. As our understanding of biological systems continues to evolve, this compound will undoubtedly play a pivotal role in shaping the future of drug discovery.
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